REACTION_CXSMILES
|
CS[C:3]1[NH:8][C:7](=[O:9])[CH:6]=[CH:5][N:4]=1.[CH3:10][C:11]1[CH:12]=[C:13]([CH:15]=[C:16]([CH3:18])[CH:17]=1)[NH2:14]>C(OCCOCCOCC)C>[CH3:10][C:11]1[CH:12]=[C:13]([NH:14][C:3]2[NH:8][C:7](=[O:9])[CH:6]=[CH:5][N:4]=2)[CH:15]=[C:16]([CH3:18])[CH:17]=1
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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CSC1=NC=CC(N1)=O
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Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
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CC=1C=C(N)C=C(C1)C
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Name
|
|
Quantity
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14 mL
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Type
|
solvent
|
Smiles
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C(C)OCCOCCOCC
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Control Type
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UNSPECIFIED
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Setpoint
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170 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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After 3 days the reaction was concentrated in vacuo
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Duration
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3 d
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Type
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ADDITION
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Details
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The residue was diluted with 95:5 DCM/MeOH
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Type
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DISSOLUTION
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Details
|
The solid, which did not dissolve
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Type
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FILTRATION
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Details
|
was filtered
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Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1)C)NC1=NC=CC(N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |